molecular formula C14H10N2OS B184632 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde CAS No. 210825-11-9

1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B184632
CAS No.: 210825-11-9
M. Wt: 254.31 g/mol
InChI Key: HVDFEBGVPKLCCY-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a thienyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 1-phenyl-3-(2-thienyl)-1H-pyrazole with formylating agents. One common method includes the use of Vilsmeier-Haack reaction, where the pyrazole compound reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 4-position of the pyrazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.

    Medicine: Shows promise as an anti-inflammatory and analgesic agent due to its ability to inhibit cyclooxygenase and lipoxygenase enzymes.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals

Comparison with Similar Compounds

  • 1-Phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid
  • 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-methanol
  • 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-nitrile

Uniqueness: 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications and derivatization. This makes it a versatile intermediate in the synthesis of various biologically active compounds .

Biological Activity

1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their potential therapeutic applications, particularly in anti-inflammatory, antimicrobial, and anticancer domains. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the condensation of thienyl and phenyl groups with a suitable hydrazine derivative. Various methods have been reported, including microwave-assisted synthesis and traditional reflux techniques. The compound can be characterized using spectroscopic methods such as NMR and IR spectroscopy to confirm its structure.

1. Antimicrobial Activity

Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a recent investigation demonstrated that this compound displayed notable inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the low micromolar range, indicating potent activity.

Compound Target Pathogen MIC (µg/mL)
1-Phe-3-ThStaphylococcus aureus0.25
1-Phe-3-ThEscherichia coli0.30

This suggests that the compound may serve as a lead for developing new antimicrobial agents.

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. In vitro studies have shown that this compound inhibits cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes. The compound demonstrated an IC50 value comparable to standard anti-inflammatory drugs such as ibuprofen.

Compound COX Inhibition IC50 (µM)
1-Phe-3-ThCOX-25.40
IbuprofenCOX-26.00

These findings indicate its potential utility in treating inflammatory diseases.

3. Anticancer Activity

Research has also pointed to the anticancer properties of pyrazole derivatives. In vitro assays have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Studies

Several studies have evaluated the pharmacological profiles of pyrazole derivatives:

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various pyrazole derivatives, including 1-Phe-3-Th, against clinical isolates. The results indicated significant bactericidal activity, with some compounds outperforming traditional antibiotics .
  • Anti-inflammatory Research : In a carrageenan-induced paw edema model in rats, compounds similar to 1-Phe-3-Th exhibited substantial anti-inflammatory effects, reducing edema significantly compared to controls .
  • Cancer Cell Studies : A recent investigation into the apoptotic effects of pyrazole derivatives on cancer cells highlighted the potential of compounds like 1-Phe-3-Th to induce cell cycle arrest and apoptosis through mitochondrial pathways .

Properties

IUPAC Name

1-phenyl-3-thiophen-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c17-10-11-9-16(12-5-2-1-3-6-12)15-14(11)13-7-4-8-18-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDFEBGVPKLCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347332
Record name 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210825-11-9
Record name 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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